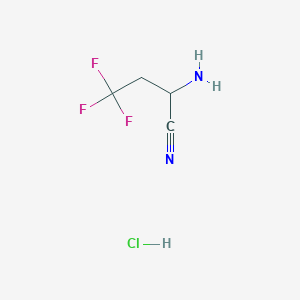
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride
Vue d'ensemble
Description
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is a chemical compound with the CAS Number: 1803598-49-3 . It has a molecular weight of 174.55 . The compound is stored at a temperature of 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-4,4,4-trifluorobutanenitrile hydrochloride . The InChI code is 1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H .Physical And Chemical Properties Analysis
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 174.55 .Applications De Recherche Scientifique
Synthesis of Fluorinated Amino Acids
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride serves as a precursor in the synthesis of valuable fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. These amino acids are synthesized through a series of steps starting from 4,4,4-trifluoro-3-methylbutanoic acid, involving conversion to a chiral oxazoline, SeO2-promoted oxidative rearrangement, face-selective hydrogenation, and hydrogenolysis-hydrolysis (Pigza, Quach, & Molinski, 2009).
Improved Synthesis Methods
There are ongoing efforts to improve the synthesis of 4-aminobutanenitrile, a compound related to 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride, which is an important intermediate for neurological disorder therapeutics. An improved method involves Co(II) catalyzed reduction or a modified Staudinger reduction, demonstrating the hydrochloride salt's stability at room temperature, which is preferred for storage (Capon, Avery, Purdey, & Abell, 2020).
Asymmetric Synthesis
The enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are highly demanded in drug design as bioisosteres of the leucine moiety. A specific method developed for large-scale preparation employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base, followed by alkylation and subsequent disassembly to reclaim the chiral auxiliary and obtain the target compound (Han et al., 2019).
Stereoselective Synthesis
Research has also focused on the stereoselective synthesis of functionalized α-trifluoromethylamines through the reaction of chiral 2-trifluoromethyl-1,3-oxazolidines with various silylated nucleophiles under Lewis acid activation. This method has been applied to the diastereoselective synthesis of various trifluoromethylated amines and acids, demonstrating the versatility of fluorinated intermediates in synthesizing complex molecules (Lebouvier et al., 2002).
Antiproliferative Activity
Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles synthesized from 2-guanidinobenzimidazole and heteroaromatic aldehydes, including derivatives of 2-Amino-4,4,4-trifluorobutanenitrile hydrochloride, have shown antiproliferative activity against several human cancer cell lines, highlighting their potential in cancer research (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-4,4,4-trifluorobutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3N2.ClH/c5-4(6,7)1-3(9)2-8;/h3H,1,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNCNMBFIUKQQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,4,4-trifluorobutanenitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



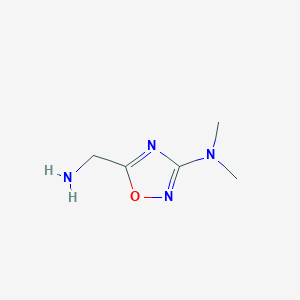


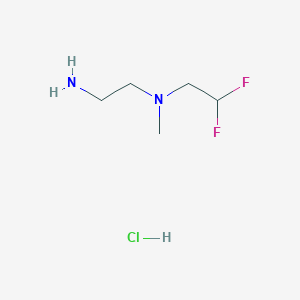
![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)



methanone hydrobromide](/img/structure/B1379262.png)
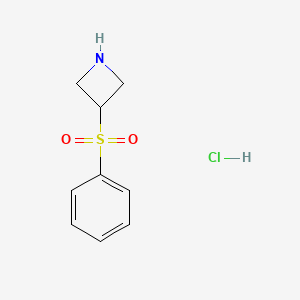


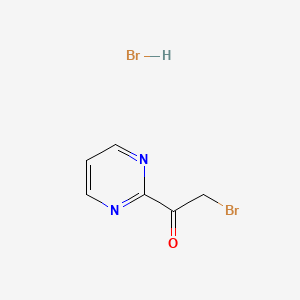
methanone hydrobromide](/img/structure/B1379271.png)